Davunetide - 211439-12-2

Davunetide

Catalog Number: EVT-264538
CAS Number: 211439-12-2
Molecular Formula: C36H60N10O12
Molecular Weight: 824.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Davunetide (NAPVSIPQ), also known as NAP, is an eight amino acid peptide derived from activity-dependent neuroprotective protein (ADNP) [, , , , ]. ADNP, discovered by Illana Gozes's laboratory, is essential for brain formation and function, playing a critical role in neural development and plasticity [, , ]. Davunetide exhibits neuroprotective, neurotrophic, and cognitive-protective properties, demonstrating efficacy in various models of neurodegenerative diseases and other neurological disorders [, , , ]. Its primary function involves microtubule stabilization, a crucial aspect of neuronal function and survival [, , ].

Synthesis Analysis

While specific synthesis methods are not extensively detailed in the provided papers, davunetide, being a peptide, is typically synthesized using solid-phase peptide synthesis (SPPS) or similar methodologies [].

Molecular Structure Analysis

Davunetide's molecular structure consists of the amino acid sequence NAPVSIPQ, representing asparagine-alanine-proline-valine-serine-isoleucine-proline-glutamine [, ]. Notably, the SIP motif within davunetide is crucial for its interaction with microtubule end-binding proteins, facilitating microtubule dynamics and influencing tau protein interaction [].

Mechanism of Action

Davunetide's primary mechanism of action involves microtubule stabilization [, , ]. Microtubules are essential components of the neuronal cytoskeleton, vital for axonal transport, synaptic transmission, and maintaining neuronal morphology []. Davunetide interacts with these structures, promoting their stability and protecting them from degradation, ultimately contributing to neuronal survival and function [, , , ]. Davunetide achieves this through direct interaction with microtubule end-binding proteins like EB1 and EB3, located at the dynamically growing ends of microtubules [, ]. This interaction enhances microtubule dynamics, promotes the formation of dendritic spines, and facilitates proper tau protein association with microtubules, preventing its accumulation and aggregation [, , ]. Additionally, davunetide indirectly influences microtubule stability by modulating the expression of genes associated with microtubule regulation, such as MAP6/STOP [].

Besides microtubule stabilization, davunetide exhibits other protective mechanisms. It enhances ADNP's interaction with LC3B, a crucial component of the autophagy pathway, ultimately enhancing autophagy and contributing to neuronal survival [, ]. Davunetide also demonstrates neuroprotective effects through antioxidant activity, anti-inflammatory action, and inhibition of protein aggregation [, ].

Applications
  • Neurodegenerative Diseases: Davunetide's neuroprotective properties make it a promising candidate for treating neurodegenerative diseases characterized by microtubule dysfunction and tau pathology, including:
    • Alzheimer's Disease (AD): Preclinical studies demonstrated davunetide's efficacy in reducing tau hyperphosphorylation, a hallmark of AD, and improving cognitive function in AD mouse models [, , ]. Clinical trials exploring its potential in treating amnestic mild cognitive impairment (aMCI), a precursor to AD, showed promising results in enhancing memory function [, ].
    • Progressive Supranuclear Palsy (PSP): Despite a recent phase 2 trial failing to demonstrate efficacy [, ], davunetide remains a potential candidate for treating PSP, a tauopathy characterized by severe microtubule deficiency [, , ].
    • Frontotemporal Dementia (FTD): Davunetide's protective effects against tau pathology make it a potential therapeutic avenue for FTD, another tauopathy with significant microtubule involvement [, ].
  • Other Neurological Disorders:
    • Schizophrenia: Clinical trials revealed davunetide's ability to improve functional daily activities in schizophrenia patients [, , ]. Preclinical studies further support its potential in treating schizophrenia by demonstrating its protection against cognitive deficits and behavioral abnormalities in mouse models [, ].
    • Epilepsy: Davunetide exhibited protection against kainic acid-induced seizures and neuronal death in rat models of epilepsy, highlighting its potential for treating this neurological condition [].
  • Cellular and Molecular Biology Research:
    • Microtubule Dynamics Research: Davunetide serves as a valuable tool for investigating microtubule dynamics, particularly in neurons. Its ability to influence microtubule stability, promote neurite outgrowth, and modulate tau-microtubule interactions makes it a crucial reagent for studying these processes [, , ].
    • Autophagy Research: Davunetide's modulation of the autophagy pathway through enhanced ADNP-LC3B interaction makes it a valuable tool for studying autophagy in neuronal systems [, ].
Future Directions
  • Mechanism of Action Elucidation: While davunetide's interaction with microtubules and its impact on tau protein are well-established, further research is needed to fully elucidate its diverse mechanisms of action, including its influence on gene expression, antioxidant activity, and anti-inflammatory effects [, , ].
  • Structure-Activity Relationship Studies: Exploring the structure-activity relationship of davunetide and its analogs, such as D-SAL and novel derivatives like NAT and TAP, could lead to the development of more potent and targeted therapeutics with improved pharmacological properties [, ].
  • Personalized Medicine Approaches: Given the differential efficacy of davunetide in various tauopathies, future research should focus on understanding the basis for this selectivity, potentially leading to personalized medicine approaches based on individual patient pathology and genetic background [, ].
  • Drug Delivery Optimization: Investigating novel drug delivery strategies, such as targeted nanoparticle delivery or sustained-release formulations, could enhance davunetide's bioavailability and therapeutic efficacy, particularly for chronic neurodegenerative conditions [, ].
  • Combination Therapies: Exploring the potential of davunetide in combination therapies with other neuroprotective agents or disease-modifying drugs could offer synergistic benefits and improve treatment outcomes for complex neurological disorders [].

Activity-Dependent Neuroprotective Protein (ADNP)

Compound Description: ADNP is a protein vital for brain formation and cognitive function. [, , , , , , , , ] It interacts with various cellular components, including the chromatin remodeling complex SWI/SNF, proteins involved in RNA splicing and translation, microtubules, and autophagy machinery. [, , , ] ADNP deficiency in mice leads to tau hyperphosphorylation and aggregation, impaired cognitive function, and neuronal cell death. [, , , ] These effects can be partially ameliorated by NAP (Davunetide). [, , ]

Relevance: Davunetide is an eight-amino-acid fragment derived from ADNP, specifically from a region involved in microtubule end-binding protein interaction and neuroprotection. [, , , , , ] Davunetide exhibits neuroprotective, neurotrophic, and cognitive-enhancing properties, partially mimicking ADNP's functions. [, , , , ]

SALLRSIPA (SAL)

Compound Description: SAL is a peptide derived from Activity-Dependent Neurotrophic Factor (ADNF). [] Both SAL and its all D-amino acid derivative (D-SAL) can displace NAP's interaction with tubulin, indicating a shared binding site. []

Relevance: Although structurally similar to Davunetide (NAP), SAL and its derivative D-SAL are derived from a different parent protein (ADNF). [] This suggests that both ADNF and ADNP, and their respective derived peptides, may share common mechanisms related to microtubule interactions and neuroprotection. []

D-SAL (AL-309)

Compound Description: D-SAL is an all D-amino acid derivative of the peptide SAL. [] Like Davunetide, D-SAL protects neurons against amyloid beta toxicity and tau hyperphosphorylation in vitro. [] Chronic D-SAL administration also protects against tau hyperphosphorylation and improves odor discrimination and social recognition deficits in ADNP+/- mice. []

Relevance: D-SAL shares structural similarities with Davunetide and exhibits similar neuroprotective effects against amyloid beta toxicity and tau hyperphosphorylation, both in vitro and in vivo. [] This further supports a potential link between ADNF-derived peptides like D-SAL and ADNP-derived peptides like Davunetide in neuroprotection. []

SKIP

Compound Description: SKIP is a novel drug candidate designed based on the NAP binding site on microtubule end-binding proteins. [] Preclinical studies show that SKIP enhances axonal transport and provides cognitive protection. []

Relevance: While Davunetide (NAP) interacts with microtubules indirectly through microtubule end-binding proteins, SKIP directly targets these proteins at the NAP binding site. [] This suggests that both peptides may share similar mechanisms related to microtubule stabilization and neuroprotection, but with potentially distinct pharmacological profiles. []

Taxol

Compound Description: Taxol is a well-known microtubule-stabilizing agent used as an anticancer drug. [] Although considered a potential therapeutic for Alzheimer's disease due to its microtubule-stabilizing properties, Taxol has not been tested in AD patients due to its toxicity and poor brain penetration. []

Relevance: While Davunetide also stabilizes microtubules, it exhibits a safer profile and better brain penetration compared to Taxol. [, , ] Understanding the structural features of both compounds and their interactions with microtubules can help in designing novel microtubule-stabilizing agents with improved therapeutic indices for neurodegenerative diseases. [, ]

Epothilone D (BMS-241027)

Compound Description: Epothilone D is a microtubule-stabilizing agent that has entered clinical trials for Alzheimer's disease. []

Relevance: Similar to Davunetide, Epothilone D represents a potential therapeutic strategy for Alzheimer's disease targeting microtubule stabilization. [, ] Comparing the efficacy and safety profiles of both compounds in clinical trials can provide valuable insights into the therapeutic potential and limitations of microtubule stabilization as a therapeutic strategy for AD.

TPI-287 (Abeotaxane)

Compound Description: TPI-287 is a microtubule-stabilizing agent that has entered clinical trials for Alzheimer's disease. []

Relevance: Like Davunetide, TPI-287 exemplifies another approach to target microtubule stabilization in Alzheimer's disease. [, ] The clinical development of TPI-287 alongside Davunetide highlights the potential of microtubule stabilization as a therapeutic strategy for AD and the need for exploring different compounds with improved safety and efficacy profiles. [, ]

HAPVSIHQ (NAT)

Compound Description: NAT is a neuroprotective octapeptide derived from the microtubule subunit tubulin. [] It demonstrates potent neuroprotection against amyloid beta toxicity, inhibits tau-like aggregation, and increases the expression of the NAP parent protein, ADNP, in the cerebral cortex of a frontotemporal dementia mouse model. []

Relevance: NAT, structurally similar to Davunetide, displays promising neuroprotective effects and, notably, influences ADNP levels in vivo. [] This finding suggests a potential interplay between these peptides and warrants further investigation into their synergistic effects.

TAPVPMPD (TAP)

Compound Description: TAP is a neuroprotective peptide derived from the microtubule-associated protein tau. [] It shows potent neuroprotective effects against amyloid beta toxicity and inhibits tau-like aggregation. []

Relevance: TAP, while derived from tau rather than ADNP like Davunetide, demonstrates shared neuroprotective capabilities and may provide insights into targeting both microtubules and tau pathology in neurodegenerative diseases. []

NYPVSIHQ

Compound Description: NYPVSIHQ is a synthetic octapeptide identified through rational drug design, exhibiting microtubule-stabilizing activity in vitro. []

Relevance: This compound, along with others like NWPVSIWQ and HAPVSIIQ, showcases the potential of using Davunetide as a template for designing novel microtubule-stabilizing agents. [] These synthetic peptides can be further explored for their therapeutic potential in neurodegenerative diseases. []

NWPVSIWQ (P43)

Compound Description: NWPVSIWQ, also referred to as P43, is a synthetic octapeptide designed based on the Davunetide structure and demonstrates potent microtubule-stabilizing activity in vitro. [] It binds to nonpolymeric tubulin and exhibits a good safety profile in HEK cells. []

Relevance: P43 demonstrates the successful application of rational drug design principles, using Davunetide as a starting point for discovering novel microtubule-stabilizing agents with potential therapeutic applications. []

HAPVSIIQ (P52)

Compound Description: HAPVSIIQ, designated as P52, is another synthetic octapeptide designed using a structure-based approach, showing potent microtubule-stabilizing activity in vitro. [] Similar to P43, it binds to nonpolymeric tubulin and displays a good safety profile in HEK cells. []

Relevance: P52 further strengthens the notion that Davunetide can serve as a valuable template for designing novel microtubule-stabilizing compounds. [] The development of P52, alongside other synthetic peptides, can lead to new therapeutic options for neurodegenerative diseases. []

Properties

CAS Number

211439-12-2

Product Name

Davunetide

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C36H60N10O12

Molecular Weight

824.9 g/mol

InChI

InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1

InChI Key

DWLTUUXCVGVRAV-XWRHUKJGSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

AL 108
AL 208
AL-108
AL-208
AL-408
AL108 cpd
AL208 cpd
D-NAP peptide
davunetide
NAP peptide
NAPVSIPQ peptide

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.